(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one
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Overview
Description
The compound “(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one” is a complex organic molecule featuring multiple trifluoromethyl groups and triazolopyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazolopyrazine rings and the introduction of trifluoromethyl groups. Typical synthetic routes may involve:
Formation of Triazolopyrazine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Groups: This step may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The final assembly of the molecule may involve coupling reactions to link the various functional groups together.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The trifluoromethyl groups and other substituents can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: Possible use in diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one: A similar compound with slight variations in the functional groups.
Other Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C32H25F12N9O2 |
---|---|
Molecular Weight |
795.6 g/mol |
IUPAC Name |
(3R)-3-[[(Z)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2/b17-9-/t18-/m1/s1 |
InChI Key |
QQZZEIJGJLNXPW-ZTXRYZOMSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N/C(=C\C(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)/CC6=CC(=C(C=C6F)F)F |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F |
Origin of Product |
United States |
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